molecular formula C22H15ClN2O B066687 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride CAS No. 162756-62-9

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride

Cat. No.: B066687
CAS No.: 162756-62-9
M. Wt: 358.8 g/mol
InChI Key: PHMRAWURTKPWFB-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride is a fluorescent labeling reagent used primarily for labeling amines. This compound is known for its application in high-performance liquid chromatography (HPLC) to determine activator amines .

Mechanism of Action

Target of Action

The primary target of DIB-Cl is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in the biology and chemical behavior of living organisms.

Mode of Action

DIB-Cl acts as a fluorescent labeling reagent . It interacts with its targets (amines) by forming a covalent bond, thereby labeling the amines. This labeling is particularly useful in various analytical applications.

Result of Action

The result of DIB-Cl’s action is the successful labeling of amines, which can then be determined by High-Performance Liquid Chromatography (HPLC) . This allows for the detection and quantification of amines in various samples, contributing to various fields of study and application, including biochemistry, pharmacology, and environmental science.

Biochemical Analysis

Biochemical Properties

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with various biomolecules, including amines, by forming stable fluorescent derivatives. This interaction is essential for the detection and quantification of amines in complex biological samples. The compound’s ability to label amines makes it a valuable tool in studying neurotransmitters and other biologically active amines .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a labeling reagent. By labeling amines, it facilitates the study of cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of the labeled compounds allow researchers to visualize and quantify these processes in various cell types, providing insights into cellular function and dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to amines. This binding forms a stable fluorescent derivative, which can be detected and quantified using HPLC. The compound’s ability to form these derivatives is due to its reactive benzoyl chloride group, which readily reacts with primary and secondary amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under specific storage conditions, such as -20°C, away from moisture and light. Over time, the fluorescent properties of the labeled derivatives remain consistent, allowing for reliable long-term studies of cellular function and biochemical processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal dosages, the compound effectively labels amines without causing significant toxicity. At higher doses, potential adverse effects may include cellular toxicity and disruption of normal cellular functions. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to amine labeling. The compound interacts with enzymes and cofactors that facilitate the formation of fluorescent derivatives. These interactions can influence metabolic flux and metabolite levels, providing valuable information on the metabolic state of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its labeling efficiency and the accuracy of biochemical analyses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can label amines and facilitate the study of subcellular processes. Understanding the localization of the compound is crucial for interpreting experimental results and elucidating its role in cellular function .

Preparation Methods

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride typically involves a one-pot condensation reaction. This reaction includes a novel aldehyde, benzil, and ammonium acetate in glacial acetic acid . The product is characterized using techniques such as FTIR, 1H, and 13C NMR .

Chemical Reactions Analysis

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride is unique due to its high specificity and efficiency in labeling amines. Similar compounds include:

These compounds share similar structures but differ in their specific applications and properties.

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O/c23-21(26)17-11-13-18(14-12-17)22-24-19(15-7-3-1-4-8-15)20(25-22)16-9-5-2-6-10-16/h1-14H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRAWURTKPWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399026
Record name 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162756-62-9
Record name 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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